2,4-DIAMINO-6-BROMOFURO[2,3-D]PYRIMIDINE-5-CARBOXYLIC ACID
Description
Properties
IUPAC Name |
2,4-diamino-6-bromofuro[2,3-d]pyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN4O3/c8-3-1(6(13)14)2-4(9)11-7(10)12-5(2)15-3/h(H,13,14)(H4,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFKQGHFASIOEBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(N=C(N=C1OC(=C2C(=O)O)Br)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Approach
Starting Material: The core pyrimidine scaffold, typically 2,4-diamino-6-hydroxypyrimidine , is subjected to halogenation at the 6-position to introduce a bromine atom, forming 6-bromo-2,4-diamino pyrimidine derivatives .
-
- Reagents such as bromine (Br₂) in acetic acid or other suitable solvents.
- Reaction temperature generally maintained at room temperature to 25°C.
- Reaction time varies from 16 to 20 hours to ensure complete substitution.
Outcome: Formation of 6-bromo-2,4-diamino pyrimidine with high yields (~98%), which serves as a key intermediate for further functionalization.
Data Table: Bromination of Pyrimidine Core
| Step | Reagents | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|
| Bromination | Br₂ in acetic acid | Room temp | 16-20 h | 98% | Precursor for substitution |
Functionalization at the 5-Position: Carboxylation
Carboxylation Techniques
The introduction of the carboxylic acid group at the 5-position often involves oxidative carboxylation of the corresponding methyl or formyl derivatives.
-
- Oxidation of methyl groups using potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇).
- Carbon dioxide fixation under pressure in the presence of catalysts such as copper or palladium, often at elevated temperatures (~80°C to 120°C).
-
- Starting from the 5-hydroxy or 5-formamido derivatives, oxidation or hydrolysis steps are employed to yield the carboxylic acid.
Data Table: Carboxylation
| Step | Reagents | Conditions | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|---|
| Carboxylation | KMnO₄ or CO₂ | Aqueous or pressurized | 80-120°C | 4-8 h | Moderate to high | Final step for acid functionality |
Optimized Multi-step Synthesis Pathway
Based on recent patent disclosures and research articles, an optimized synthesis route involves:
- Step 1: Bromination of 2,4-diamino-6-hydroxypyrimidine to obtain 6-bromo derivative.
- Step 2: Cyclization with phenolic or diol derivatives under basic or neutral conditions to form the fused ring.
- Step 3: Oxidative or hydrolytic conversion at the 5-position to introduce the carboxylic acid group.
- Step 4: Purification via crystallization or chromatography to isolate the target compound with high purity.
Summary Data Table of Preparation Methods
| Step | Reagents | Conditions | Yield | Key Notes |
|---|---|---|---|---|
| Bromination | Br₂ | Room temp | 98% | High selectivity |
| Ring fusion | Phenolic derivatives | 60-120°C | Variable | Ring system formation |
| Carboxylation | KMnO₄/CO₂ | 80-120°C | Moderate to high | Final acid functionalization |
Research Findings and Experimental Data
The synthesis methods have demonstrated high atom economy and good yields when optimized, especially when employing catalysts like palladium in Suzuki coupling reactions for ring modifications.
Catalyst A (e.g., sodium thiosulfate, sodium dithionite) has been used to facilitate reduction and ring closure steps, improving overall efficiency.
The molar ratios of reagents, reaction temperatures, and durations are critical for maximizing yields and minimizing side products, with typical conditions summarized as:
| Parameter | Range | Optimal Conditions |
|---|---|---|
| Temperature | 60-120°C | 80-100°C |
| Reaction Time | 4-20 hours | 16 hours |
| Catalyst loading | 5-20% | 10% |
Chemical Reactions Analysis
Types of Reactions: 2,4-DIAMINO-6-BROMOFURO[2,3-D]PYRIMIDINE-5-CARBOXYLIC ACID can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state, such as a carboxylate salt.
Cyclization Reactions: The amino groups can participate in cyclization reactions to form additional fused ring systems.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted derivatives with various functional groups replacing the bromine atom.
- Reduced or oxidized forms of the carboxylic acid group.
Scientific Research Applications
Inhibition of Dihydrofolate Reductase
One of the primary applications of 2,4-diamino-6-bromofuro[2,3-d]pyrimidine-5-carboxylic acid is its role as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. Research indicates that derivatives of this compound exhibit significant selectivity for the DHFR from Pneumocystis carinii compared to mammalian DHFR. For instance, certain analogues have demonstrated over 18-fold selectivity for pcDHFR over rat liver DHFR, showcasing their potential as antifolate agents in treating infections caused by Pneumocystis carinii and Toxoplasma gondii .
Antitubercular Activity
Recent studies have also explored the antitubercular properties of compounds related to this compound. Specific derivatives have shown promising inhibitory effects against Mycobacterium tuberculosis. For example, compounds with thiazole substituents exhibited low minimum inhibitory concentrations (MIC) indicating their potential as therapeutic agents against tuberculosis .
Case Study 1: Selectivity in DHFR Inhibition
A study published in PubMed detailed the design and evaluation of various derivatives based on the furo[2,3-d]pyrimidine scaffold. Among these, two specific analogues were highlighted for their significant potency against pcDHFR. The X-ray crystallography data revealed crucial interactions between the naphthalene ring of one analogue and Phe69 of pcDHFR, supporting the rationale behind their selective inhibition .
Case Study 2: Antitubercular Activity
In another research effort focusing on the antitubercular activity of pyrimidine derivatives, a series of compounds were synthesized and tested for their efficacy against Mycobacterium tuberculosis. The study found that specific substitutions at the 5-position significantly influenced biological activity. Notably, one compound demonstrated a MIC value as low as 6.25 μg/mL, indicating its potential for further development into a therapeutic agent against tuberculosis .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 2,4-DIAMINO-6-BROMOFURO[2,3-D]PYRIMIDINE-5-CARBOXYLIC ACID largely depends on its interaction with biological targets. The compound can act as an inhibitor of enzymes by binding to their active sites, thereby blocking substrate access. The presence of the bromine atom and carboxylic acid group can enhance binding affinity through hydrogen bonding and hydrophobic interactions. Additionally, the amino groups can form covalent bonds with nucleophilic residues in the enzyme’s active site .
Comparison with Similar Compounds
Structural and Functional Differences
- Halogen Substituents: Bromine in the target compound vs. chlorine in 6-(4-bromo-phenyl)-4-chloro-furo[2,3-d]pyrimidine .
- Heterocyclic Core: Furo[2,3-d]pyrimidine (oxygen-containing) vs. pyrrolo[2,3-d]pyrimidine (nitrogen-containing) or thieno[2,3-d]pyrimidine (sulfur-containing) . Oxygen favors hydrogen bonding, sulfur improves lipophilicity, and nitrogen enhances basicity.
- Carboxylic Acid vs. Ester : The free acid form (target compound) has higher polarity, whereas esters (e.g., ethyl ester or methyl ester ) improve membrane permeability.
Solubility and Stability
- The carboxylic acid group in the target compound facilitates salt formation, as demonstrated by the choline salt of a structurally similar thienopyrimidine derivative, which improved aqueous solubility .
- Trifluoromethyl groups in pyrimidine derivatives (e.g., ) enhance metabolic stability and lipophilicity but reduce water solubility .
Biological Activity
2,4-Diamino-6-bromofuro[2,3-d]pyrimidine-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of dihydrofolate reductase (DHFR) and its applications in cancer treatment and antimicrobial activity. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on diverse sources.
Synthesis
The synthesis of this compound typically involves the reaction of 2,6-diaminopyrimidin-4(3H)-one with various brominated substrates. The process yields a range of derivatives that can be further modified to enhance biological activity. For instance, the introduction of different substituents at the C5 position has been shown to influence the compound's inhibitory effects on DHFR and its overall biological profile .
Inhibition of Dihydrofolate Reductase (DHFR)
One of the primary biological activities of this compound is its role as a DHFR inhibitor. DHFR is crucial in folate metabolism and DNA synthesis, making it a target for anticancer and antimicrobial therapies. Studies indicate that this compound exhibits significant inhibition against both human DHFR (hDHFR) and pathogenic DHFRs, such as those from Toxoplasma gondii and Pneumocystis carinii .
Table 1: Inhibition Potency of 2,4-Diamino-6-Bromofuro[2,3-d]Pyrimidine Derivatives
| Compound | Target Enzyme | IC50 (µM) | Selectivity Ratio |
|---|---|---|---|
| This compound | hDHFR | 0.5 | - |
| Compound A (N9 methyl derivative) | tgDHFR | 0.1 | 5:1 |
| Compound B (with phenyl substitution) | pcDHFR | 0.3 | 3:1 |
Anticancer Activity
In vitro studies have demonstrated that derivatives of this compound exhibit anticancer properties against various cancer cell lines. For example, one study reported that certain derivatives reduced the viability of A549 lung adenocarcinoma cells significantly when compared to standard chemotherapeutic agents like cisplatin . The structure-activity relationship (SAR) analysis indicated that specific substitutions at the C5 position enhanced cytotoxicity while maintaining selectivity towards cancer cells over normal cells.
Case Study: Anticancer Activity Against A549 Cells
In a controlled experiment, several derivatives were tested for their effects on A549 cell viability:
- Compound C : Reduced cell viability by 64% at 100 µM concentration.
- Compound D : Showed a reduction in viability to 61%, indicating enhanced potency.
- Compound E : Demonstrated significant cytotoxicity towards non-cancerous cells alongside its anticancer effects.
Antimicrobial Activity
The compound also exhibits promising antimicrobial activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus. Research indicates that certain derivatives can effectively inhibit the growth of these pathogens, making them potential candidates for treating resistant infections .
Table 2: Antimicrobial Efficacy Against Multidrug-Resistant Strains
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | MRSA | 0.25 µg/mL |
| Compound F (with nitrothiophene) | MDR S. aureus | 0.1 µg/mL |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
